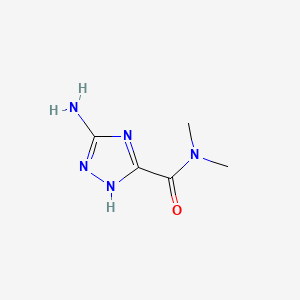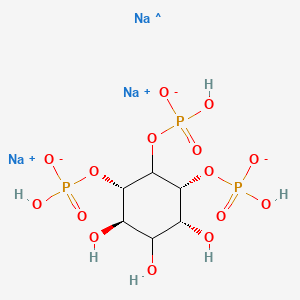
5-amino-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-amino-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms . Triazoles are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . Two complementary pathways have been proposed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been studied using techniques like NMR spectroscopy and X-ray crystallography . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include the nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring . The reaction pathways depend on the nucleophilicity of the amines used .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives depend on their specific structures. For example, 3-Amino-1,2,4-triazole is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Synthesis of Triazolo[4,5-e][1,4]diazepines : A study by Kemskiy et al. (2018) describes the synthesis of 5-hydroxy[1,2,3]triazolo[4,5-e][1,4]diazepines from 5-amino-N-(2,2-dimethoxyethyl)-1Н-1,2,3-triazole-4-carboxamides, indicating its role in the formation of complex heterocyclic structures (Kemskiy et al., 2018).
Formation of 8-azapurin-6-ones : Albert and Trotter (1979) investigated the condensation of 4-amino-1,2,3-triazole-5-carboxamides with various acetates, highlighting its utility in creating diverse molecular structures (Albert & Trotter, 1979).
Chemical Reactions and Properties
Dimroth Rearrangement Studies : Research by Ferrini et al. (2015) focuses on the use of 5-amino-1,2,3-triazole-4-carboxylic acid in the preparation of peptidomimetics and biologically active compounds, addressing challenges related to the Dimroth rearrangement (Ferrini et al., 2015).
Heterocyclic Compounds Chemistry : Sutherland and Tennant (1971) explored the heating of 5-amino-1-phenyl-1,2,3-triazoles, leading to various acetyl derivatives and discussing the rearrangement processes (Sutherland & Tennant, 1971).
Antimicrobial Applications
- Antimicrobial Activity : Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities against various pathogens, highlighting the potential of these compounds in treating infections (Pokhodylo et al., 2021).
Antiviral and Anticancer Research
Purine Nucleoside Phosphorylase Inhibitors : Sanghvi et al. (1988) studied derivatives of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine, assessing their activity as inhibitors of purine nucleoside phosphorylase, an enzyme relevant in viral infections (Sanghvi et al., 1988).
Antiproliferative Agents Synthesis : Huo et al. (2021) reported the synthesis of novel 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives, showing potential as antiproliferative agents against cancer cells (Huo et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H3,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFFZPOUFUWQOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=NN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)






